molecular formula C17H18N2O B14240429 (1Z)-N'-[(2-Methoxyphenyl)methyl]-3-phenylprop-2-enimidamide CAS No. 381690-01-3

(1Z)-N'-[(2-Methoxyphenyl)methyl]-3-phenylprop-2-enimidamide

Cat. No.: B14240429
CAS No.: 381690-01-3
M. Wt: 266.34 g/mol
InChI Key: YYJKWRHOJBQQMG-UHFFFAOYSA-N
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Description

(1Z)-N’-[(2-Methoxyphenyl)methyl]-3-phenylprop-2-enimidamide is an organic compound with a complex structure that includes a methoxyphenyl group, a phenylprop-2-enimidamide group, and a Z-configuration double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N’-[(2-Methoxyphenyl)methyl]-3-phenylprop-2-enimidamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxybenzylamine with cinnamaldehyde under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the imidamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1Z)-N’-[(2-Methoxyphenyl)methyl]-3-phenylprop-2-enimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bond and other reducible groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.

    Substitution: Sodium hydride, alkyl halides, aprotic solvents like dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce saturated hydrocarbons or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1Z)-N’-[(2-Methoxyphenyl)methyl]-3-phenylprop-2-enimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, (1Z)-N’-[(2-Methoxyphenyl)methyl]-3-phenylprop-2-enimidamide could be explored as a lead compound for drug development. Its structural features may be optimized to enhance its efficacy and selectivity towards specific biological targets.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (1Z)-N’-[(2-Methoxyphenyl)methyl]-3-phenylprop-2-enimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (1Z)-2-Hydroxy-1-(4-methoxyphenyl)-4-methyl-1-penten-3-one
  • 2-Methoxyphenyl isocyanate
  • 4-bromo-2-[(1Z)-({2-[(4-methoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-propoxybenzoate

Uniqueness

Compared to similar compounds, (1Z)-N’-[(2-Methoxyphenyl)methyl]-3-phenylprop-2-enimidamide stands out due to its specific structural features, such as the Z-configuration double bond and the presence of both methoxyphenyl and phenylprop-2-enimidamide groups

Properties

CAS No.

381690-01-3

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

N'-[(2-methoxyphenyl)methyl]-3-phenylprop-2-enimidamide

InChI

InChI=1S/C17H18N2O/c1-20-16-10-6-5-9-15(16)13-19-17(18)12-11-14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H2,18,19)

InChI Key

YYJKWRHOJBQQMG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN=C(C=CC2=CC=CC=C2)N

Origin of Product

United States

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